molecular formula C13H12ClN3O4 B2928086 2-(2-Aminoanilino)-5-nitrobenzenecarboxylic acid hydrachloride CAS No. 1052543-36-8

2-(2-Aminoanilino)-5-nitrobenzenecarboxylic acid hydrachloride

Cat. No. B2928086
CAS RN: 1052543-36-8
M. Wt: 309.71
InChI Key: WRYBUGHQOQGSNE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene ring, a common feature in aromatic compounds, would contribute to the compound’s stability and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .

Scientific Research Applications

Synthesis and Drug Development

Compounds with nitro and amino functional groups, similar to those in "2-(2-Aminoanilino)-5-nitrobenzenecarboxylic acid hydrachloride," play a significant role in the synthesis of pharmaceuticals. For instance, the development of antihypertensive α-blocking agents involves complex synthetic routes where nitro compounds are key intermediates. These synthetic processes utilize reactions with nitromethane, formaldehyde, and various anilines, leading to the production of compounds with potential antihypertensive activity (B. F. Abdel-Wahab, S. F. Mohamed, A. Amr, M. Abdalla, 2008).

Molecular Electronics

In the field of molecular electronics, nitroamine compounds have been utilized in the active layers of electronic devices to exhibit properties such as negative differential resistance and high on-off ratios. These findings suggest potential applications in the development of molecular switches or memory devices, highlighting the relevance of nitro and amino groups in functional materials research (Chen, Reed, Rawlett, Tour, 1999).

Catalysis

The catalytic reduction of nitroarenes to aminoarenes is a critical step in the synthesis of various chemicals and pharmaceuticals. Research involving ruthenium-catalyzed reductions demonstrates the efficient conversion of nitroarenes to their corresponding amino derivatives, showcasing the importance of these functional groups in catalytic processes and their potential in industrial applications (Yoshihisa Watanabe, T. Ohta, Y. Tsuji, T. Hiyoshi, Y. Tsuji, 1984).

Environmental Chemistry

The biodegradation of nitrobenzene compounds by microbial strains underscores the environmental relevance of such molecules. Studies on the degradation pathways reveal the transformation of nitro groups to amino groups, contributing to our understanding of pollutant remediation strategies and the microbial utilization of aromatic compounds (E. Katsivela, V. Wray, D. Pieper, R. Wittich, 1999).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is highly reactive or toxic, it could pose risks to health and safety. Proper handling and disposal procedures would be necessary to mitigate these risks .

Future Directions

The future directions for research on this compound could include further studies of its synthesis, properties, and potential applications. For example, it could be investigated for use in pharmaceuticals, materials science, or other areas of chemistry .

properties

IUPAC Name

2-(2-aminoanilino)-5-nitrobenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4.ClH/c14-10-3-1-2-4-12(10)15-11-6-5-8(16(19)20)7-9(11)13(17)18;/h1-7,15H,14H2,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYBUGHQOQGSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoanilino)-5-nitrobenzenecarboxylic acid hydrachloride

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